(3aS,4R,9aS,9bR)-2-(4-bromophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile
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Overview
Description
The compound “(3aS,4R,9aS,9bR)-2-(4-bromophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile” is a complex organic molecule that features multiple functional groups, including a bromophenyl group, a nitrophenylcarbonyl group, and a dioxo-hexahydro-pyrroloindolizine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:
- Formation of the pyrroloindolizine core through a cyclization reaction.
- Introduction of the bromophenyl and nitrophenylcarbonyl groups via substitution reactions.
- Final modifications to introduce the dioxo and carbonitrile functionalities.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize costs. This may include the use of automated synthesis equipment and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH), organolithium reagents.
Major Products
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines.
Substitution: Introduction of various nucleophiles in place of the bromine atom.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology
Medicine
May exhibit biological activity that could be harnessed for therapeutic purposes, such as anti-cancer or anti-inflammatory properties.
Industry
Could be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- (3aS,4R,9aS,9bR)-2-(4-chlorophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile
- (3aS,4R,9aS,9bR)-2-(4-fluorophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile
Uniqueness
The presence of the bromophenyl group may confer unique reactivity and biological activity compared to its chloro- and fluoro- analogs.
Properties
Molecular Formula |
C24H15BrN4O5 |
---|---|
Molecular Weight |
519.3 g/mol |
IUPAC Name |
(3aS,4R,9aS,9bR)-2-(4-bromophenyl)-4-(3-nitrobenzoyl)-1,3-dioxo-3a,4,9a,9b-tetrahydropyrrolo[3,4-a]indolizine-8-carbonitrile |
InChI |
InChI=1S/C24H15BrN4O5/c25-15-4-6-16(7-5-15)28-23(31)19-18-10-13(12-26)8-9-27(18)21(20(19)24(28)32)22(30)14-2-1-3-17(11-14)29(33)34/h1-11,18-21H/t18-,19-,20-,21+/m0/s1 |
InChI Key |
BCOCWDQCPRYCFE-XSDIEEQYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)[C@H]2[C@@H]3[C@H]([C@H]4N2C=CC(=C4)C#N)C(=O)N(C3=O)C5=CC=C(C=C5)Br |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2C3C(C4N2C=CC(=C4)C#N)C(=O)N(C3=O)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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